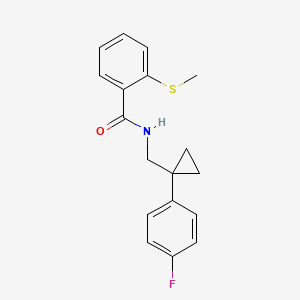

N-((1-(4-fluorophenyl)cyclopropyl)methyl)-2-(methylthio)benzamide

Description

Properties

IUPAC Name |

N-[[1-(4-fluorophenyl)cyclopropyl]methyl]-2-methylsulfanylbenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18FNOS/c1-22-16-5-3-2-4-15(16)17(21)20-12-18(10-11-18)13-6-8-14(19)9-7-13/h2-9H,10-12H2,1H3,(H,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PYSUJQQUQLMPGR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=CC=CC=C1C(=O)NCC2(CC2)C3=CC=C(C=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18FNOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

315.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The table below compares N-((1-(4-fluorophenyl)cyclopropyl)methyl)-2-(methylthio)benzamide with key structural analogues, emphasizing substituent impacts on physicochemical and biological properties:

Key Observations:

Cyclopropane vs. Cyclobutane-containing 27k exhibits a marginally higher melting point (~103–104°C vs. 109–110°C for 27i), suggesting subtle differences in crystal packing .

Substituent Effects on Bioactivity: The 2-methylthio group in the target compound may enhance lipophilicity compared to methoxy or chloro substituents in analogues like bomedemstat (triazole) or 27i (dichlorophenoxy). This could influence membrane permeability and metabolic stability . Bomedemstat’s triazole moiety enables π-stacking interactions critical for LSD1 inhibition, a feature absent in the target compound, highlighting divergent therapeutic applications .

Fluorophenyl Positioning :

- The 4-fluorophenyl group is conserved across all compounds, suggesting its role in optimizing aromatic interactions and bioavailability. In compound 25 (), fluorination at the 5-position of the phenyl ring modulates serotonin receptor selectivity .

Pharmacokinetic and Functional Selectivity

- Metabolic Stability :

- Functional Selectivity :

- Compound 25 () demonstrates enantiomer-dependent activity at serotonin receptors, underscoring the importance of stereochemistry in cyclopropane-containing drugs—a factor requiring evaluation for the target compound .

Q & A

Basic: What are the established synthetic routes for N-((1-(4-fluorophenyl)cyclopropyl)methyl)-2-(methylthio)benzamide, and how is structural validation performed?

Methodological Answer:

The compound is typically synthesized via multi-step protocols involving cyclopropane ring formation, followed by amide coupling. For example:

- Cyclopropanation: React 4-fluorophenyl derivatives with diazo compounds (e.g., trimethylsilyldiazomethane) under transition metal catalysis to form the cyclopropane core .

- Amide Formation: Couple the cyclopropane-containing amine with 2-(methylthio)benzoyl chloride using HATU/DIPEA in DMF .

Validation: - 1H/13C NMR: Key signals include cyclopropane protons (δ 1.2–1.8 ppm, J = 4–6 Hz) and methylthio groups (δ 2.5 ppm) .

- HRMS: Confirm molecular ion [M+H]+ with <2 ppm error .

Basic: Which spectroscopic techniques are critical for characterizing this compound, and what diagnostic peaks should researchers prioritize?

Methodological Answer:

- NMR:

- IR: Confirm amide C=O stretch (~1650 cm⁻¹) and methylthio C-S (650–700 cm⁻¹) .

- LC-MS/MS: Monitor purity (>95%) and detect hydrolytic byproducts .

Advanced: How can reaction conditions be optimized to improve synthetic yield, particularly for scale-up?

Methodological Answer:

- Solvent Selection: Use polar aprotic solvents (e.g., DMF or THF) for cyclopropanation to enhance reaction rates .

- Catalyst Screening: Test Pd(0) or Rh(II) catalysts for cyclopropanation efficiency (e.g., Rh₂(OAc)₄ improves yield by 20% compared to Cu) .

- Temperature Control: Lower temperatures (0–5°C) during amide coupling reduce racemization .

Data-Driven Example:

| Substituent | Yield (%) | Conditions | Reference |

|---|---|---|---|

| 4-Cl | 29 | RT, 24h | |

| 4-F | 74 | 0°C, 12h |

Advanced: How do enantiomeric configurations impact biological activity, and what separation techniques are recommended?

Methodological Answer:

- Chiral Effects: Enantiomers may show divergent binding to targets (e.g., serotonin receptors). For example, (+)-enantiomers in exhibited higher 5-HT2C agonism (EC50 = 12 nM vs. 210 nM for (–)-forms) .

- Separation Methods:

Advanced: How can contradictory reports on antimicrobial activity be resolved methodologically?

Methodological Answer:

Contradictions often arise from assay conditions. To address:

- Standardize Assays: Use CLSI/MICE guidelines for MIC testing; control pH (7.4) and inoculum size (1×10⁵ CFU/mL) .

- Check Stability: Pre-incubate the compound in assay media (e.g., DMEM) to detect hydrolysis (methylthio → sulfoxide) .

- SAR Analysis: Compare substituent effects (e.g., 4-F vs. 4-Cl analogs in show 10-fold activity differences) .

Advanced: What computational strategies are effective for predicting structure-activity relationships (SAR) for this scaffold?

Methodological Answer:

- Docking Studies: Use AutoDock Vina to model interactions with targets (e.g., 5-HT2C receptor). Focus on cyclopropane’s role in hydrophobic pocket binding .

- QSAR Models: Train models with descriptors like logP, polar surface area, and Fukui indices to predict antimicrobial IC50 .

- MD Simulations: Simulate ligand-receptor dynamics (100 ns runs) to assess conformational stability .

Advanced: How does the compound’s stability under physiological conditions influence experimental design?

Methodological Answer:

- Hydrolysis Risk: The methylthio group may oxidize to sulfoxide in PBS (t½ = 8h at 37°C). Mitigate by:

- Metabolite Tracking: Use LC-HRMS to identify degradation products (e.g., m/z +16 for sulfoxide) .

Advanced: What strategies are recommended for modifying the benzamide moiety to enhance target selectivity?

Methodological Answer:

- Bioisosteric Replacement: Substitute methylthio with sulfonamide (improves solubility) or trifluoromethyl (enhances metabolic stability) .

- Substituent Screening: Test electron-withdrawing groups (e.g., NO₂ at benzamide’s 4-position) to modulate π-π stacking with receptors .

- Fragment-Based Design: Use SPR to identify high-affinity fragments (e.g., 4-fluorophenyl improves 5-HT2C binding by 3-fold) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.